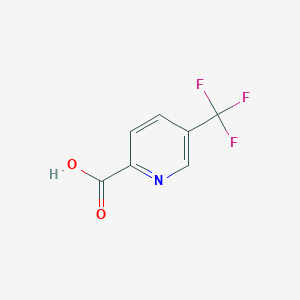

5-(trifluoromethyl)pyridine-2-carboxylic Acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHGVAYLDHROPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448028 | |

| Record name | 5-(trifluoromethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-69-0 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-(trifluoromethyl)pyridine-2-carboxylic acid" CAS number 80194-69-0

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS: 80194-69-0)

Introduction: A Privileged Scaffold in Modern Chemistry

This compound, identified by CAS Number 80194-69-0, is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a pyridine ring functionalized with a carboxylic acid at the 2-position and a trifluoromethyl (CF₃) group at the 5-position, bestows a unique combination of physicochemical properties. The strong electron-withdrawing nature of the CF₃ group significantly influences the molecule's acidity, lipophilicity, and metabolic stability. These characteristics make it an invaluable building block for creating novel bioactive molecules with enhanced efficacy and optimized pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its synthesis, reactivity, and diverse applications for researchers and development professionals.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are fundamental to its utility. The trifluoromethyl group, in particular, enhances lipophilicity and biological activity, making it a crucial component in the synthesis of various bioactive molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 80194-69-0 | [1][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][4] |

| Molecular Weight | 191.11 g/mol | [1][4] |

| Appearance | White to yellow or pale brown solid/powder | [1][5] |

| Melting Point | 133-137 °C; 146-148 °C (lit.) | [4] |

| Solubility | Slightly soluble in water | [3][5] |

| pKa | 3.13 ± 0.10 (Predicted) | [5] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the carboxylation of a suitable trifluoromethyl-substituted pyridine precursor. A common and effective strategy is the halogen-metal exchange of a brominated pyridine followed by quenching with carbon dioxide.

General Synthesis Workflow

The diagram below illustrates a prevalent synthetic pathway starting from 2-bromo-5-(trifluoromethyl)pyridine. This method leverages organometallic chemistry to introduce the carboxylic acid functionality.

Caption: General synthesis via lithiation and carboxylation.

Reactivity Profile and Derivatization Potential

The molecule possesses two primary reactive centers: the carboxylic acid group and the nitrogen atom of the pyridine ring. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate.

Caption: Key reaction pathways for derivatization.

Core Applications in Research and Development

The unique electronic and steric properties imparted by the trifluoromethyl group have positioned this acid as a critical component in several high-value applications.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][6] The CF₃ group often enhances metabolic stability, increases binding affinity to biological targets, and improves membrane permeability.[1][2]

-

Neurological Disorders: It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease.[3][5]

-

Oncology and Inflammation: Researchers utilize its unique properties to design novel anti-inflammatory and anti-cancer agents.[1]

Agrochemical Innovation

In agriculture, it serves as a building block for modern pesticides that require high efficacy and selectivity.[1][6]

-

Herbicides and Fungicides: It is used to create potent agrochemicals for crop protection.[1][6] The trifluoromethylpyridine motif is a key structural feature in many active ingredients.[7]

-

Metabolite Studies: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a closely related analogue, is a known environmental transformation product of the fungicides Fluopicolide and Fluopyram, highlighting the environmental relevance of this chemical class.[8][9]

Materials Science and Coordination Chemistry

-

Advanced Materials: The compound is incorporated into polymers and coatings to enhance durability and resistance to environmental degradation.[1]

-

Metal Complexes: It acts as a chelating ligand in coordination chemistry. For instance, a zinc(II) complex, [Zn(tpc)₂(H₂O)₂], was synthesized using this acid.[2][10] This complex demonstrated the ability to bind to bovine serum albumin (BSA) and intercalate with calf thymus DNA (CT-DNA), suggesting potential applications in developing novel therapeutic or diagnostic agents.[2][10]

Experimental Protocols: Synthesis and Application

The following protocols provide practical, step-by-step methodologies for the synthesis and derivatization of the title compound.

Protocol 1: Amide Coupling (EDC/HOBt)

This protocol describes a standard procedure for forming an amide bond, a critical step in synthesizing many drug candidates.

Objective: To couple this compound with a primary amine.

Materials:

-

This compound

-

Desired primary amine (e.g., Benzylamine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Saturated aq. NaHCO₃, 1M HCl, Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Synthesis of a Zinc(II) Coordination Complex

This protocol is adapted from the synthesis of [Zn(tpc)₂(H₂O)₂] and demonstrates the compound's utility as a ligand.[2][10]

Objective: To synthesize a zinc(II) complex.

Materials:

-

This compound (Htpc)

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Ligand Solution: Dissolve this compound (2.0 eq) in methanol.

-

Metal Salt Solution: In a separate flask, dissolve zinc acetate dihydrate (1.0 eq) in a minimal amount of deionized water.

-

Complexation: Slowly add the methanolic ligand solution to the aqueous zinc salt solution with constant stirring.

-

Crystallization: Seal the resulting solution and allow it to stand undisturbed at room temperature. Slow evaporation over several days should yield crystalline product.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

-

Characterization: Confirm the structure using techniques such as single-crystal X-ray diffraction.

Biological Activity Insights: DNA Intercalation

The study of the zinc complex derived from this compound provided valuable insights into its potential biological mechanism. The complex was found to bind to calf thymus DNA, and competition experiments with ethidium bromide (EB) suggested an intercalation binding mode.[2][10] This implies that the planar pyridyl structure inserts itself between the base pairs of the DNA double helix.

Caption: Intercalation of the Zn(II) complex into DNA.

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and versatile tool in the hands of discovery chemists. Its unique trifluoromethyl-substituted pyridine core provides a reliable scaffold for developing next-generation pharmaceuticals, highly effective agrochemicals, and advanced functional materials. The synthetic accessibility and predictable reactivity of this compound ensure its continued prominence in both academic research and industrial development.

References

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - RSC Publishing. Royal Society of Chemistry. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem. PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. J-Stage. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. ScienceDirect. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 80194-69-0 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound CAS#: 80194-69-0 [m.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Applications of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

This guide provides a comprehensive technical overview of 5-(trifluoromethyl)pyridine-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. We will delve into its unique molecular architecture, exploring the subtle interplay of its functional groups and their impact on its physicochemical properties and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Introduction: The Strategic Importance of Fluorination in Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug design and agrochemical development. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[1][2] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the -CF3 group's influence is amplified. This compound, also known as 5-(trifluoromethyl)picolinic acid, exemplifies this synergy, serving as a critical intermediate in the synthesis of a new generation of targeted therapeutics and advanced crop protection agents.[1][3][4]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 80194-69-0 | [5] |

| Molecular Formula | C₇H₄F₃NO₂ | [5][6] |

| Molecular Weight | 191.11 g/mol | [5] |

| Appearance | White to yellow powder/solid | [1] |

| Melting Point | 133-137 °C | |

| Solubility | Slightly soluble in water; slightly soluble in DMSO and Methanol | [5] |

| pKa | 3.13 ± 0.10 (Predicted) | [5] |

Molecular Structure: A Crystallographic Perspective

The definitive molecular architecture of this compound has been elucidated by single-crystal X-ray diffraction, revealing a hydrated form in its crystalline state.[7] The structure confirms the ortho positioning of the carboxylic acid group relative to the pyridine nitrogen and the para positioning of the trifluoromethyl group with respect to the carboxylate.[7]

Key structural features include:

-

Planarity : The carboxylic acid group is co-planar with the aromatic pyridine ring.[7]

-

Bond Lengths : The C-N bond lengths in the pyridine ring are shorter than the C-C bonds, a typical feature of pyridine structures. The average C-F bond length in the trifluoromethyl group is 1.335 Å.[7]

-

Hydrogen Bonding : In its hydrated crystalline form, the molecule participates in an extensive hydrogen-bonding network. A water molecule bridges dimers of the acid, forming a two-dimensional sheet. These sheets are further linked by interactions involving the trifluoromethyl groups.[7]

Caption: 2D representation of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. A common laboratory-scale synthesis involves the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine.[7] This reaction highlights the reactivity of the pyridine ring and the utility of organometallic intermediates.

General Synthetic Workflow

The transformation from a halogenated precursor to the final carboxylic acid is a foundational reaction in organic synthesis. The causality behind this experimental choice lies in the reliability of lithium-halogen exchange followed by quenching with an electrophile, in this case, carbon dioxide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Carboxylation of 2-Bromo-5-(trifluoromethyl)pyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup : A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-5-(trifluoromethyl)pyridine dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

-

Inert Atmosphere : The system is thoroughly purged with dry nitrogen or argon to exclude atmospheric moisture and oxygen, which would quench the organolithium intermediate.

-

Cooling : The reaction mixture is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. This is crucial to control the exothermic lithium-halogen exchange and prevent side reactions.

-

Addition of n-Butyllithium : A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate is often indicated by a color change.

-

Carboxylation : After stirring for a designated period to ensure complete formation of the organolithium species, the reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The dry ice provides the electrophilic source of the carboxyl group.

-

Workup : The reaction is allowed to warm to room temperature, and an aqueous acid (e.g., dilute HCl) is added to protonate the carboxylate salt and neutralize any remaining base.

-

Extraction and Purification : The product is extracted into an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research.

Pharmaceutical Development

A primary application of this compound is as a key intermediate in the synthesis of β-secretase (BACE1) inhibitors, which are being investigated for the treatment of Alzheimer's disease.[5][8] Its structure is also found in molecules designed as anti-inflammatory and anti-cancer agents.[1] The trifluoromethyl group enhances lipophilicity, which can improve blood-brain barrier penetration, and increases metabolic stability, prolonging the drug's half-life.[1][2]

Agrochemicals

In the agrochemical industry, this scaffold is utilized in the creation of novel herbicides and fungicides.[1][3] The trifluoromethylpyridine moiety is a key structural motif in several active ingredients for crop protection.[3][4] The presence of the -CF3 group can lead to improved efficacy and selectivity in pest control.[1]

Coordination Chemistry

As a derivative of picolinic acid, this compound is a potent bidentate chelating agent for metal ions.[7] The nitrogen of the pyridine ring and the oxygen of the carboxylate group can coordinate with a metal center. Studies have shown that its zinc (II) complex exhibits a chelated coordination mode and interacts with biological macromolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[9] This chelating ability opens avenues for the development of novel metal-based therapeutics and materials with interesting photophysical properties.[7][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 80194-69-0 [m.chemicalbook.com]

- 6. H64937.03 [thermofisher.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | 80194-69-0 [chemicalbook.com]

- 9. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyridine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structure, combining a pyridine core with a strongly electron-withdrawing trifluoromethyl group, imparts desirable physicochemical and pharmacological properties to parent molecules. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide provides an in-depth analysis of the compound's chemical identity, physicochemical characteristics, synthesis, and applications, with a focus on its significant role in drug discovery.[1][2] Detailed protocols for synthesis and characterization are presented to provide a practical framework for researchers in the field.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section delineates the identity and key physicochemical data for this compound.

IUPAC Name, Synonyms, and Identifiers

-

IUPAC Name : this compound[4]

-

Common Synonyms : 5-(Trifluoromethyl)picolinic acid, 5-Trifluoromethyl-2-pyridinecarboxylic acid[1]

-

InChI Key : NJHGVAYLDHROPT-UHFFFAOYSA-N[4]

-

Canonical SMILES : C1=CC(=NC=C1C(F)(F)F)C(=O)O[4]

Physicochemical Properties

The strategic incorporation of the trifluoromethyl (-CF₃) group significantly alters the electronic and physical nature of the parent pyridine carboxylic acid. The -CF₃ group is a potent electron-withdrawing group, which influences the acidity of the carboxylic acid proton and the reactivity of the pyridine ring.[5] Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | White to light brown/yellow solid powder | [1][6] |

| Melting Point | 133 - 137 °C | [6] |

| Water Solubility | Slightly soluble | [7][8] |

| pKa (Predicted) | 3.13 ± 0.10 | [8] |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in research and development. A common and effective laboratory-scale synthesis involves the lithiation and subsequent carboxylation of a readily available precursor.

Synthetic Rationale and Workflow

The most direct synthetic route involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material. The strategy hinges on a halogen-metal exchange followed by quenching with an electrophilic carbon dioxide source (dry ice). This approach is favored for its high efficiency and relatively straightforward execution.

The causality behind this choice is rooted in organometallic chemistry. N-butyllithium (n-BuLi) is a strong base and a potent nucleophile, but its reaction with the acidic proton on the carboxylic acid would be problematic if starting from a different precursor. By using a halogenated precursor, we can perform a halogen-metal exchange at low temperatures to create a nucleophilic pyridyl-lithium species, which then readily attacks carbon dioxide. The low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.

Below is a workflow diagram for the synthesis and subsequent purification.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: An inert atmosphere and anhydrous conditions are essential to prevent quenching of the highly reactive n-butyllithium and the subsequent organolithium intermediate.

-

-

Lithiation : Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

-

Rationale: A slight excess of n-BuLi ensures complete conversion of the starting material. Slow addition prevents localized heating that could lead to side reactions.

-

-

Carboxylation : Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in several portions.

-

Rationale: Dry ice serves as the electrophilic source of the carboxyl group. An excess is used to ensure the reaction goes to completion.

-

-

Quenching and Workup : Allow the mixture to warm slowly to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Rationale: The acidic workup protonates the carboxylate salt formed, yielding the desired carboxylic acid product.

-

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable solvent for extracting the product from the aqueous layer.

-

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to obtain the pure product.

Role in Medicinal Chemistry and Drug Discovery

The trifluoromethyl-pyridine scaffold is a "privileged" structure in drug discovery. The -CF₃ group acts as a bioisostere for other groups (like a methyl or isopropyl group) but with profoundly different electronic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's profile.[2][3][5]

Key Advantages Conferred by the -CF₃ Group:

-

Metabolic Stability : The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond (or a -CH₃ group with -CF₃) can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Increased Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][3]

-

Enhanced Binding Affinity : The unique electronic nature and size of the -CF₃ group can lead to stronger interactions (e.g., dipole-dipole, hydrophobic) with target proteins, improving potency.[2][3]

-

Modulated Acidity/Basicity : The electron-withdrawing effect of the -CF₃ group lowers the pKa of the carboxylic acid, making it a stronger acid. It also reduces the basicity of the pyridine nitrogen, which can be crucial for tuning a molecule's pharmacokinetic properties.

Application as a Synthetic Intermediate

This compound is a versatile intermediate. The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups, making it a valuable synthon for building more complex molecules. For instance, it is used in the synthesis of β-secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease.[7] It is also a key component in the development of novel anti-inflammatory and anti-cancer agents.[1]

The diagram below illustrates its central role in creating diverse molecular scaffolds.

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

-

Hazard Statements :

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][10] Handle in a well-ventilated area or a chemical fume hood.[9][10]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9][10]

-

First-Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6][10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][10]

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][10]

-

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool in the design of modern pharmaceuticals and agrochemicals. Its value stems from the strategic placement of a trifluoromethyl group on a pyridine carboxylic acid scaffold, a combination that imparts enhanced stability, lipophilicity, and binding characteristics to target molecules. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is fundamental for researchers aiming to leverage its unique advantages in the development of next-generation bioactive compounds.

References

- This compound - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- This compound, 95% 1 g. (n.d.). Thermo Fisher Scientific.

- 131747-42-7 2-Trifluoromethyl-6-pyridinecarboxylic acid. (n.d.). AK Scientific.

- This compound - SAFETY DATA SHEET. (2024, February 24). Fisher Scientific.

- This compound. (n.d.). Echemi.

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- This compound 95%. (n.d.). Sigma-Aldrich.

- 6-(trifluoromethyl)picolinic acid. (n.d.). Alachem Co., Ltd.

- 6-(Trifluoromethyl)picolinic acid. (n.d.). Santa Cruz Biotechnology.

- 6-(Trifluoromethyl)-2-pyridinecarboxylic Acid. (n.d.). TCI Chemicals.

- This compound Chemical Properties. (n.d.). ChemicalBook.

- 6-(Trifluoromethyl)picolinic acid. (n.d.). BLD Pharm.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483.

- Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–262.

- 4-Bromo-5-(trifluoromethyl)picolinic acid. (n.d.). ChemScene.

- Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1380.

- Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. (n.d.). Benchchem.

- 5-Hydroxy Flunixin-d3. (n.d.). Benchchem.

- 3-Bromo-5-(trifluoromethyl)picolinic acid. (n.d.). J&K Scientific.

- Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. (n.d.). Autech Industry Co., Limited.

- Li, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(1), 133-140.

- 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.

- 3-Bromo-5-(trifluoromethyl)picolinic acid. (n.d.). BLD Pharm.

- 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 95% 1 g | Request for Quote [thermofisher.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.be [fishersci.be]

- 7. This compound | 80194-69-0 [chemicalbook.com]

- 8. This compound CAS#: 80194-69-0 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated heterocyclic compound, has emerged as a pivotal building block in modern medicinal chemistry and agrochemical synthesis. Its unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold, render it an invaluable synthon for the development of novel therapeutic agents and crop protection solutions. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this versatile molecule, with a focus on its role in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease and in the agrochemical sector.

Physicochemical Properties

The judicious incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a bioisostere of the methyl and chloro groups, offering a unique combination of steric and electronic properties.[1] In this compound, this group significantly impacts the molecule's acidity and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80194-69-0 | [2][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Appearance | White to light brown powder | [2] |

| Melting Point | 133-137 °C | [2] |

| Boiling Point (Predicted) | 273.7 ± 40.0 °C | [3] |

| pKa (Predicted) | 3.13 ± 0.10 | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [3] |

The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid compared to its non-fluorinated analog, picolinic acid. This enhanced acidity can be advantageous in forming stable salts and in modulating interactions with biological targets.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the ortho-directed lithiation of a suitable precursor followed by carboxylation. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol is based on the well-established method of directed ortho-metalation of pyridines.

Step 1: Lithiation of 2-bromo-5-(trifluoromethyl)pyridine

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium (1.1 eq) in hexanes is then added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours, during which time the lithium-halogen exchange occurs to form the 2-lithiated pyridine intermediate.

Step 2: Carboxylation

Dry carbon dioxide gas is bubbled through the solution of the lithiated intermediate at -78 °C. Alternatively, the solution can be poured over an excess of crushed dry ice. The reaction is highly exothermic and should be performed with caution. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

Step 3: Work-up and Purification

The reaction is quenched by the addition of water. The aqueous layer is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the crude carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a crystalline solid.

Applications in Drug Discovery and Agrochemicals

The unique electronic and steric properties of this compound make it a valuable scaffold in the design of bioactive molecules.

BACE1 Inhibitors for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzyme β-secretase (BACE1) is a key protease involved in the production of Aβ peptides.[4] Therefore, the inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's. This compound is a crucial intermediate in the synthesis of potent BACE1 inhibitors.[3]

The pyridine nitrogen and the carboxylic acid moiety of its derivatives can form key interactions with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. The trifluoromethyl group often occupies a hydrophobic pocket, enhancing the binding affinity and selectivity of the inhibitor. The crystal structure of BACE1 in complex with inhibitors containing a pyridine-2-carboxylic acid scaffold reveals these critical interactions.[1][5]

Agrochemicals

The trifluoromethylpyridine moiety is a common feature in a variety of modern agrochemicals, including herbicides, fungicides, and insecticides.[6] The presence of the trifluoromethyl group can enhance the efficacy, selectivity, and metabolic stability of these compounds.[7] While specific commercial agrochemicals derived directly from this compound are not extensively documented in readily available literature, its structural motifs are present in numerous active ingredients. For instance, the fungicide fluopyram contains a trifluoromethylpyridine amide substructure, and its mode of action involves the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain of fungi.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm |

| Carboxylic Acid Proton | δ 10-13 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon | δ 165-175 ppm |

| Aromatic Carbons | δ 120-150 ppm | |

| Trifluoromethyl Carbon | δ ~123 ppm (quartet, ¹JCF ≈ 270-280 Hz) | |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ | |

| C-F Stretch | 1100-1300 cm⁻¹ (strong) |

The broad O-H stretch in the FTIR spectrum is characteristic of the hydrogen-bonded dimeric form of the carboxylic acid in the solid state.[8] The strong C-F stretching absorptions are also a key identifying feature.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, while requiring careful handling of organometallic reagents, is well-established. The unique properties conferred by the trifluoromethyl group make it a powerful tool for medicinal and agricultural chemists seeking to design next-generation bioactive molecules. A thorough understanding of its properties and reactivity is essential for researchers and scientists working in these fields.

References

-

RCSB Protein Data Bank. Crystal Structure of BACE-1 in Complex with 5-Cyano-pyridine-2-carboxylic acid [3-((S)-2-amino-4-difluoromethyl-5,6-dihydro-4H-[1]oxazin-4-yl)-4-fluoro-phenyl]-amide. [Link] (accessed Jan 7, 2026).

- Hong, L., Koelsch, G., Lin, X., Wu, S., Terzyan, S., Ghosh, A. K., Zhang, X. C., & Tang, J. (2000). Structure of the protease domain of memapsin 2 (beta-secretase) complexed with inhibitor. Science, 290(5489), 150–153.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.

- Hilpert, H., Guba, W., Woltering, T. J., Wostl, W., Pinard, E., Mauser, H., ... & Narquizian, R. (2013). β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease. Journal of Medicinal Chemistry, 56(10), 3980-3995.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link] (accessed Jan 7, 2026).

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link] (accessed Jan 7, 2026).

-

Wikipedia. Trifluoromethyl group. [Link] (accessed Jan 7, 2026).

- G. A.

-

Amerigo Scientific. This compound. [Link] (accessed Jan 7, 2026).

- Sigma-Aldrich. Safety Data Sheet for this compound.

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link] (accessed Jan 7, 2026).

Sources

- 1. rcsb.org [rcsb.org]

- 2. 5-(三氟甲基)吡啶-2-甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 80194-69-0 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Melting Point of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 5-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. Beyond a simple tabulation of its physical properties, this document delves into the theoretical and practical aspects of melting point determination, the influence of synthetic routes on purity and, consequently, on the melting point, and the potential impact of polymorphism. Detailed, field-proven protocols for accurate melting point measurement are provided, underpinned by a discussion of the scientific principles that govern the solid-to-liquid phase transition of this important compound. This guide is intended to equip researchers and drug development professionals with the expertise to accurately characterize this compound and to understand the critical nuances that can affect its physical properties.

Introduction: The Significance of this compound in Drug Discovery

This compound, also known as 5-(trifluoromethyl)picolinic acid, is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a trifluoromethyl group, imparts enhanced lipophilicity and metabolic stability, making it a valuable synthon in the design of novel therapeutic agents.[1]

Notably, this compound is a crucial intermediate in the synthesis of β-secretase (BACE1) inhibitors, a class of drugs investigated for the treatment of Alzheimer's disease.[2] The BACE1 enzyme is a key player in the amyloid cascade hypothesis of Alzheimer's disease, and its inhibition is a promising therapeutic strategy. The synthesis of potent BACE1 inhibitors, such as Verubecestat (MK-8931), has utilized this compound as a key precursor.[3][4][5][6]

Given its importance, the accurate characterization of this compound is paramount. The melting point is a fundamental physical property that serves as a primary indicator of purity and identity. This guide will provide an in-depth exploration of the melting point of this compound, moving beyond a mere numerical value to a comprehensive understanding of the factors that influence it.

Physicochemical Properties and Reported Melting Points

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80194-69-0 | [2][7] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][7] |

| Molecular Weight | 191.11 g/mol | [2][7] |

| Appearance | Pale brown or white to yellow solid powder | [7] |

| Melting Point (°C) | 133-137 | |

| 135-137 | [2] | |

| 146-148 (lit.) | [7] |

The variation in reported melting points warrants a deeper investigation. While experimental conditions can contribute to minor discrepancies, a significant range often points to differences in sample purity or the existence of different crystalline forms (polymorphs).

The Science of Melting Point: A Self-Validating System for Purity Assessment

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. This phase change occurs when the thermal energy supplied to the molecules overcomes the forces holding them in a rigid crystal lattice. For a pure compound, this transition happens over a narrow temperature range, typically 0.5-1.0°C.[8]

The Impact of Impurities: Melting Point Depression and Range Broadening

The presence of impurities disrupts the uniform crystal lattice of a substance.[8] This disruption weakens the intermolecular forces, meaning less energy is required to break the lattice structure. Consequently, the melting point of an impure substance is lower than that of the pure compound, a phenomenon known as melting point depression .[8]

Furthermore, impurities cause the substance to melt over a wider temperature range. The melting process begins at a lower temperature in the regions with higher impurity concentrations and concludes at a higher temperature as the remaining, purer crystalline regions melt.[8] Therefore, a broad melting point range is a strong indicator of an impure sample.

The Role of Synthesis and Purification

The synthetic route to this compound can introduce various impurities, including starting materials, reagents, and byproducts. A common synthetic pathway involves the lithiation of a suitable precursor, such as 2-bromo-5-(trifluoromethyl)pyridine, followed by carboxylation with carbon dioxide.

Potential impurities arising from this synthesis could include:

-

Unreacted 2-bromo-5-(trifluoromethyl)pyridine.

-

Byproducts from the reaction of the organolithium reagent with other electrophiles.

-

Salts formed during the workup.

Effective purification is therefore critical. Recrystallization is a powerful technique for purifying solid organic compounds.[9] The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[7] A slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[9]

Polymorphism: A Critical Consideration in Pharmaceutical Development

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability.[3] The existence of different melting points for this compound in the literature (e.g., 133-137°C vs. 146-148°C) could be indicative of the presence of different polymorphic forms.[2][7]

For pyridine carboxylic acids, polymorphism can arise from different hydrogen bonding motifs and packing arrangements in the crystal lattice.[3] The interplay between carboxylic acid dimers, pyridine-carboxylic acid interactions, and the potential for zwitterion formation can lead to various stable or metastable crystalline forms.[3] In a pharmaceutical context, controlling polymorphism is critical as it can impact a drug's bioavailability and stability.

Experimental Protocol: Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of this compound, a standard and reliable technique in organic chemistry.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, finely crush the solid into a powder. This ensures uniform heat transfer.

-

Press the open end of a capillary tube into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

-

Melting Point Apparatus Setup (e.g., Mel-Temp):

-

Ensure the heating block is at room temperature before inserting the sample.

-

Place the capillary tube into the designated slot in the apparatus.

-

-

Determination of Approximate Melting Point (Rapid Heating):

-

If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-15°C per minute.

-

Record the temperature range over which the sample melts. This will be an inaccurate value but provides a target for the precise measurement.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

-

Accurate Melting Point Determination (Slow Heating):

-

Insert a fresh capillary tube with the sample into the cooled apparatus.

-

Heat the sample rapidly to about 15-20°C below the previously determined approximate melting point.

-

Decrease the heating rate to 1-2°C per minute. Slow heating is crucial for an accurate determination as it allows the sample and the thermometer to be in thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed. This is the onset of the melting range.

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the completion of the melting range.

-

The melting point should be reported as a range from the onset to the completion of melting.

-

-

Data Interpretation:

-

A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

-

A broad and depressed melting range suggests the presence of impurities.

-

Compare the observed melting point range with the literature values to assess purity and identity.

-

Conclusion: A Critical Parameter in Quality Control and Research

The melting point of this compound is more than just a physical constant; it is a critical parameter for quality control in both research and industrial settings. A thorough understanding of the factors that can influence this property, including impurities from synthesis and the potential for polymorphism, is essential for any scientist working with this compound. By employing a meticulous and standardized protocol for melting point determination, researchers can ensure the quality and consistency of their materials, which is fundamental for the successful development of novel pharmaceuticals and other advanced materials. This guide provides the necessary theoretical framework and practical guidance to achieve this level of scientific rigor.

References

-

Grossel, M. C., Dwyer, A. N., Hursthouse, M. B., & Orton, J. B. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between ‘‘robust’’ synthons. CrystEngComm, 8(2), 123-128. [Link]

-

Thaisrivongs, D. A., Miller, S. P., Molinaro, C., Chen, Q., Song, Z. J., Tan, L., ... & Xu, Y. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic letters, 18(22), 5780-5783. [Link]

- Kennedy, M. E., Stamford, A. W., Chen, X., Cox, K., Egan, M. A., Fields, R. L., ... & Parker, E. M. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients. Science translational medicine, 8(363), 363ra150-363ra150.

- Scott, J. D., Li, S. W., & Kennedy, M. E. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic letters, 20(6), 1568-1571.

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Production of pyridine-carboxylic acids.

-

Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Beilstein Journals. (2021, January 25). Decarboxylative trifluoromethylthiolation of pyridylacetates. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]

-

PubMed. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer’s Disease | CoLab [colab.ws]

- 4. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mt.com [mt.com]

- 8. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]

- 9. 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]

A Technical Guide to the Solubility of 5-(trifluoromethyl)pyridine-2-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(trifluoromethyl)pyridine-2-carboxylic acid, a pivotal intermediate in pharmaceutical and agrochemical research.[1][2] While quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes known qualitative information, physicochemical properties, and extensive quantitative data from structurally analogous compounds—picolinic and nicotinic acid—to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, this guide details a rigorous, field-proven experimental protocol for the precise determination of solubility, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility to facilitate formulation, reaction optimization, and purification processes.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[2] Its structure, featuring a pyridine ring, a carboxylic acid group, and a trifluoromethyl (-CF3) moiety, imparts unique electronic and steric properties that are highly desirable in drug design. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anti-cancer agents, as well as inhibitors of β-secretase (BACE).[1][2]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation, directly impacting reaction kinetics, yield, and the physicochemical properties of the final product. This guide aims to provide a detailed examination of its solubility profile.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Melting Point | 133-137 °C | |

| pKa (Predicted) | 3.13 ± 0.10 | [3] |

| Appearance | Light brown to brown solid/powder | [4] |

The carboxylic acid group imparts acidic properties, while the pyridine nitrogen provides a site for hydrogen bonding. The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule. These features collectively govern its interaction with various solvents.

Solubility Profile

Qualitative Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. It is reported to be:

-

Slightly soluble in Dimethyl Sulfoxide (DMSO).

-

Slightly soluble in Methanol.

This limited solubility in polar protic solvents like water and methanol, despite the presence of hydrogen bonding donors and acceptors, suggests that the lipophilic trifluoromethyl group and the aromatic pyridine ring significantly influence its overall solubility.

Quantitative Solubility of Structurally Related Compounds

To build a more comprehensive understanding, it is instructive to examine the quantitative solubility of structurally similar compounds: picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid). This data provides a valuable baseline for predicting the behavior of the trifluoromethyl-substituted analogue.

Table 1: Quantitative Solubility of Picolinic Acid and Nicotinic Acid in Various Organic Solvents

| Solvent | Picolinic Acid Solubility (g/kg of solvent) at ~293 K | Nicotinic Acid Solubility (mole fraction) at 298.15 K |

| Water | 862.5 | Varies with pH |

| Ethanol | 57.1 | ~0.01 |

| Acetonitrile | 17.0 | <0.001 |

| Dimethyl Sulfoxide (DMSO) | Not available | >0.01 (highest solubility) |

| Acetone | Not available | ~0.001 |

| Diethyl Ether | Not available | <0.001 |

Data for Picolinic Acid sourced from[6][7][8] Data for Nicotinic Acid sourced from[9][10][11]

The data reveals that both picolinic and nicotinic acid exhibit higher solubility in polar protic solvents like water and ethanol, with DMSO being an exceptionally good solvent for nicotinic acid.[6][7][8][11] The solubility decreases in less polar solvents like acetonitrile and diethyl ether.[6][7][8][11]

Experimental Determination of Solubility: A Standardized Protocol

For researchers requiring precise solubility data for this compound in a specific solvent system, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[12][13][14][15]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature.[12][13][14][15] Once equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV/Vis spectroscopy.[12][14]

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV/Vis spectrophotometer and quartz cuvettes

Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow for some sedimentation.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This filtered solution is the saturated solution.

-

-

Quantification by UV/Vis Spectroscopy:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

Sample Analysis: Dilute a known volume of the saturated filtrate with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Discussion and Predictive Analysis

The structural differences between picolinic acid and this compound are key to predicting the latter's solubility. The introduction of the -CF3 group has two primary effects:

-

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a hydrogen atom. This will generally decrease the solubility of the molecule in highly polar solvents like water and increase its solubility in less polar organic solvents.

-

Electron-Withdrawing Effect: The strong electron-withdrawing nature of the -CF3 group increases the acidity of the carboxylic acid proton, which could influence its interaction with protic and basic solvents.

Based on these principles, we can make the following predictions for the solubility of this compound relative to picolinic acid:

-

In Polar Protic Solvents (e.g., Water, Ethanol): The solubility is expected to be lower than that of picolinic acid due to the increased lipophilicity imparted by the -CF3 group. This aligns with the qualitative data indicating only slight solubility in water and methanol.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): The solubility in DMSO is likely to be moderate, given its ability to dissolve a wide range of organic compounds. In acetonitrile, the solubility is predicted to be lower than in DMSO but potentially higher than in highly protic solvents, as the increased lipophilicity may favor interaction with this less polar solvent.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the polar carboxylic acid and pyridine nitrogen will likely result in very low solubility in nonpolar solvents. However, the -CF3 group might slightly enhance solubility in these solvents compared to picolinic acid.

Conclusion

This compound is a compound of high strategic importance in chemical synthesis. While direct quantitative solubility data remains scarce, a combination of qualitative observations, analysis of its physicochemical properties, and comparison with structurally related analogs provides a strong basis for predicting its solubility behavior. The increased lipophilicity due to the trifluoromethyl group is the dominant factor, suggesting lower solubility in polar protic solvents and potentially enhanced solubility in solvents of intermediate polarity compared to its non-fluorinated counterpart, picolinic acid. For precise and application-specific data, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for its determination. This comprehensive understanding of solubility is critical for optimizing the use of this versatile building block in research and development.

References

- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 138-142.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Gonçalves, F. A., & da Piedade, M. E. (2009). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Cayman Chemical. (2023).

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ChemicalBook. (2025). This compound CAS#: 80194-69-0.

- Parchem. (n.d.). 5-(trifluoromethyl)picolinic acid (Cas 80194-69-0).

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- ChemicalBook. (n.d.). This compound.

- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?

- Millipore. (n.d.).

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- Solubility of Things. (n.d.). UV-Vis Spectroscopy.

- Solubility of Things. (n.d.). Picolinic acid.

- MDPI. (2023).

- ResearchGate. (n.d.). Figure S3.

- ResearchGate. (2023). (PDF)

- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Sigma-Aldrich. (n.d.). This compound 95%.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023)

- ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-(trifluoromethyl)picolinic acid CAS#: 80194-69-0.

- Pharmaffiliates. (n.d.). CAS No : 80194-69-0| Chemical Name : 5-(Trifluoromethyl)picolinic Acid.

- ChemScene. (n.d.). 1211516-48-1 | 4-Bromo-5-(trifluoromethyl)picolinic acid.

Sources

- 1. This compound | 80194-69-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 80194-69-0 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. parchem.com [parchem.com]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. refp.cohlife.org [refp.cohlife.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-(trifluoromethyl)pyridine-2-carboxylic acid

For Immediate Release

Hyderabad, India - This technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the spectroscopic data for 5-(trifluoromethyl)pyridine-2-carboxylic acid. This pivotal compound, a key intermediate in the synthesis of β-secretase (BACE) inhibitors, warrants a thorough understanding of its structural and electronic properties, which are elucidated through various spectroscopic techniques.[1][2] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and methodologies.

Molecular Structure and Key Physicochemical Properties

This compound, also known as 5-(trifluoromethyl)picolinic acid, is a heterocyclic compound with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol .[2][3] Its structure features a pyridine ring substituted with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 5-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80194-69-0 | [2][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Appearance | Light brown to pale brown solid/powder | [2][4] |

| Melting Point | 133 - 137 °C | [4] |

| Water Solubility | Slightly soluble | [1][2] |

| pKa | 3.13 ± 0.10 (Predicted) | [2] |

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.

Diagram 2: Workflow for NMR Sample Preparation and Analysis

Caption: Standardized workflow for ATR-FTIR data acquisition.

IR Spectral Data and Interpretation

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| ~1710 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| ~1600 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| ~1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| ~1300 - 1100 | Strong, Multiple Bands | C-F stretch | Trifluoromethyl |

| ~950 - 910 | Broad | O-H bend (out-of-plane) | Carboxylic Acid |

Interpretation:

-

The very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. [5][6][7]* A strong, sharp peak between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. [5][6]Its position suggests conjugation with the aromatic ring.

-

The presence of strong absorption bands in the 1300-1100 cm⁻¹ range is characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

The C-O stretching and O-H bending vibrations further confirm the presence of the carboxylic acid functional group. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Diagram 4: Workflow for EI-MS Analysis

Caption: Standardized workflow for Electron Ionization Mass Spectrometry.

Mass Spectrum Analysis

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 122 | [M - CF₃]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) at m/z 191 confirms the molecular weight of the compound.

-

The fragmentation pattern is consistent with the structure. Common losses include the hydroxyl group (-OH) from the carboxylic acid, the entire carboxyl group (-COOH), and the trifluoromethyl group (-CF₃). The relative intensities of these fragment peaks provide further structural information.

Safety and Handling